molecular formula C26H22N2O4 B2946226 1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline CAS No. 1212409-42-1

1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline

Cat. No.: B2946226
CAS No.: 1212409-42-1
M. Wt: 426.472
InChI Key: PGMOKPXIUVCHPT-UHFFFAOYSA-N
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Description

1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
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Properties

IUPAC Name

[2-(4-methoxyphenyl)-3-nitro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-32-20-14-11-18(12-15-20)23-24(28(30)31)22-16-13-17-7-5-6-10-21(17)27(22)25(23)26(29)19-8-3-2-4-9-19/h2-16,22-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMOKPXIUVCHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3C=CC4=CC=CC=C4N3C2C(=O)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrroloquinoline core, which is known for its diverse biological properties. The presence of the benzoyl and methoxyphenyl groups contributes to its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells. Specifically, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been identified as potent apoptosis inducers in human breast cancer cells (T47D) with effective concentrations (EC50) ranging from 0.053 to 0.080 µM .

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The compound activates caspases, which are crucial for the apoptosis pathway.
  • Inhibition of Cell Proliferation : Growth inhibition assays have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines, with GI50 values as low as 0.018 µM against T47D cells .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications at specific positions on the pyrroloquinoline structure can enhance or diminish biological activity. For example:

  • Substitutions at the 6-position with small groups like chlorine improve potency.
  • Alterations at the 4- and 7-positions generally lead to inactive compounds .

Study 1: Anticancer Efficacy

In a study focused on the cytotoxic effects of pyrroloquinoline derivatives, researchers synthesized various substituted compounds and tested their efficacy against multiple cancer cell lines. The findings highlighted that certain substitutions led to significant increases in apoptosis rates compared to controls.

CompoundEC50 (µM)Target Cell Line
Compound A0.053T47D (Breast Cancer)
Compound B0.080T47D (Breast Cancer)
Compound C0.018T47D (Breast Cancer)

Study 2: Mechanistic Insights

Another study investigated the molecular mechanisms underlying the anticancer effects of these compounds. It was found that they could inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

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